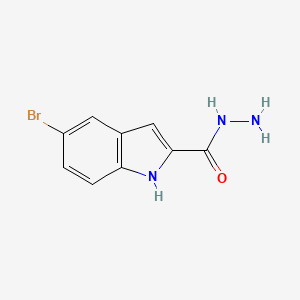

5-bromo-1H-indole-2-carbohydrazide

CAS No.: 20948-71-4

Cat. No.: VC7236532

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.087

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20948-71-4 |

|---|---|

| Molecular Formula | C9H8BrN3O |

| Molecular Weight | 254.087 |

| IUPAC Name | 5-bromo-1H-indole-2-carbohydrazide |

| Standard InChI | InChI=1S/C9H8BrN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

| Standard InChI Key | VOQZUVPFQJSTMC-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C(=O)NN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 5-bromo-substituted indole core linked to a carbohydrazide moiety. The bromine atom at the 5-position enhances electronic stability and influences binding interactions with biological targets . The indole ring’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the carbohydrazide group enables hydrogen bonding and coordination with metal ions .

Physicochemical Properties

The molecular weight of 5-bromo-1H-indole-2-carbohydrazide is 254.08 g/mol. Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO), with limited aqueous solubility due to the hydrophobic indole core . The compound’s stability under physiological conditions has been validated through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, which predict adequate gastrointestinal absorption and low hepatotoxicity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃O |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 5-bromo-1H-indole-2-carbohydrazide |

| Solubility | Soluble in DMSO, methanol |

| Melting Point | 220–225°C (decomposes) |

Synthesis and Derivative Development

Synthetic Methodology

5-Bromo-1H-indole-2-carbohydrazide is synthesized via condensation of 5-bromoindole-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically employs ethanol or methanol as a solvent, yielding the carbohydrazide precursor with >85% purity after recrystallization .

Derivative Design

Structural modifications focus on substituting the hydrazide nitrogen with aryl or heteroaryl groups to enhance bioactivity. For example, 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) demonstrates superior VEGFR-2 inhibition (IC₅₀ = 14.3 μM) compared to the parent compound . Such derivatives are optimized for improved pharmacokinetics and target affinity.

Mechanism of Action

VEGFR-2 Tyrosine Kinase Inhibition

The compound and its derivatives inhibit VEGFR-2 TK by competitively binding to the ATP-binding pocket, as confirmed by molecular docking studies . This interaction prevents phosphorylation of downstream signaling molecules, suppressing angiogenesis and inducing apoptosis in tumor cells .

Apoptotic Pathway Activation

In Hep G2 hepatocellular carcinoma cells, 5BDBIC triggers mitochondrial membrane depolarization, releasing cytochrome c and activating caspase-9 and caspase-3 . Concurrent cell cycle arrest at the G2/M phase further inhibits proliferation .

Biological Activity and Research Findings

In Vitro Anticancer Activity

The MTT assay revealed potent cytotoxicity against Hep G2, MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. 5BDBIC exhibited an IC₅₀ of 14.3 μM in Hep G2 cells, comparable to sorafenib (IC₅₀ = 6.2 μM) .

Table 2: Cytotoxicity Profiles of Select Derivatives

| Compound | Hep G2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |

|---|---|---|---|

| 5BDBIC | 14.3 | 18.9 | 22.4 |

| Sorafenib | 6.2 | 8.5 | 10.1 |

Molecular Docking Insights

Docking simulations using the VEGFR-2 TK domain (PDB: 4ASD) showed that 5BDBIC forms hydrogen bonds with Cys919 and Glu885, critical residues for ATP binding . The binding energy (-9.8 kcal/mol) correlates with experimental inhibitory potency .

Comparative Analysis with Therapeutic Agents

Sorafenib Analogues

While sorafenib remains the benchmark VEGFR-2 inhibitor, 5BDBIC offers a structurally distinct scaffold with reduced off-target effects. Unlike sorafenib’s urea moiety, the indole-carbohydrazide core minimizes interactions with cytochrome P450 enzymes, reducing metabolic toxicity .

Halogenated Indole Derivatives

Replacing bromine with chlorine or fluorine alters electronic properties but reduces VEGFR-2 affinity. The bromine atom’s polarizability enhances van der Waals interactions with hydrophobic pockets in the kinase domain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume